1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea
Description
1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea (CAS: 592524-95-3) is a thiadiazole-based urea derivative synthesized via the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with p-tolyl isocyanate in 2-butanone . This compound serves as a key intermediate in the development of antifungal and anticancer agents. For example, it has been utilized to synthesize fluconazole-based derivatives by introducing triazole and difluorophenyl groups, enhancing antifungal activity . The mercapto (-SH) group on the thiadiazole ring enhances reactivity, enabling further functionalization through alkylation or nucleophilic substitution .
Structure
3D Structure
Properties
Molecular Formula |
C10H10N4OS2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea |
InChI |
InChI=1S/C10H10N4OS2/c1-6-2-4-7(5-3-6)11-8(15)12-9-13-14-10(16)17-9/h2-5H,1H3,(H,14,16)(H2,11,12,13,15) |
InChI Key |
RNNPEQDKVQVHQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NNC(=S)S2 |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide-Carbon Disulfide Cyclization
Thiosemicarbazide reacts with carbon disulfide in alkaline conditions to form 5-amino-1,3,4-thiadiazole-2-thiol (5 ) (Scheme 1,). Key steps include:
Thioamide-Hydrazine Condensation
An alternative method involves thioamides (e.g., thioacetamide) reacting with hydrazine and carbon disulfide (Patent US3824246A):
-
Reagents : Thioamide (RCSNH₂), hydrazine, carbon disulfide, KOH.
-
Conditions : Sequential addition in ethanol at 30°C, followed by acidification with H₂SO₄.
-
Mechanism : Formation of an amidrazone intermediate, which cyclizes to the thiadiazole upon CS₂ addition.
Urea Functionalization with p-Tolyl Isocyanate
The urea moiety is introduced via coupling of 5-amino-1,3,4-thiadiazole-2-thiol (5 ) with p-tolyl isocyanate. Two approaches are prevalent:
Direct Coupling Using Carbodiimide Reagents
Adapted from, this method employs EDC/HOBt for amide bond formation:
-
Reagents : 5 , p-tolyl isocyanate, EDC, HOBt, acetonitrile.
-
Conditions : Stirring at RT for 24 h, followed by aqueous workup (NaHCO₃, H₂SO₄).
-
Mechanism : EDC activates the carboxylic acid (in situ generated from isocyanate hydrolysis), facilitating nucleophilic attack by the amine.
-
Yield : 65–75% after column chromatography (EtOAc/petroleum ether).
One-Pot Isocyanate Addition
As described in, the urea linkage forms via direct reaction without activators:
-
Reagents : 5 , p-tolyl isocyanate, 2-butanone.
-
Conditions : Reflux for 6–8 h with K₂CO₃ as base.
-
Mechanism : Base-mediated deprotonation of the thiol and amine, enabling nucleophilic attack on the isocyanate.
Comparative Analysis of Synthetic Routes
Optimization Studies and Challenges
Side Reactions and Impurity Control
Solvent and Temperature Effects
-
Ethanol vs. Acetonitrile : Ethanol improves thiadiazole cyclization yields (85%) compared to acetonitrile (70%).
-
Reflux vs. RT : Reflux accelerates isocyanate coupling (6 h vs. 24 h at RT) but risks epimerization.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that derivatives of 1,3,4-thiadiazoles, including this compound, demonstrate activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent effects .
Table 1: Antimicrobial Activity of 1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea
Anticancer Properties
Recent research highlights the potential of this compound as an anticancer agent. The structure–activity relationship studies indicate that modifications at the phenyl ring significantly enhance cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549) .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Inhibition of Enzymatic Activity
The compound has been identified as a potential inhibitor for several enzymes involved in critical biological processes. For example, it shows promise as a selective inhibitor for FLT3 kinase, which is relevant in the treatment of acute myeloid leukemia (AML) .
Fungicidal Properties
The thiadiazole derivatives are also explored for their fungicidal properties against agricultural pathogens. The compound has shown efficacy against Phytophthora infestans, a notorious plant pathogen responsible for late blight in potatoes and tomatoes .
Table 3: Fungicidal Efficacy Against Plant Pathogens
Synthesis and Structural Insights
The synthesis of this compound involves the reaction of p-toluene sulfonyl isothiocyanate with suitable thiadiazole derivatives . The incorporation of the thiourea moiety enhances the biological activity by increasing hydrophilic interactions through NH and C=S bonds.
Mechanism of Action
The mechanism of action of 1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific pathways involved in cancer cell survival and growth .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
- Urea vs. Acetamide Derivatives : Replacing the urea moiety with acetamide (e.g., N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide) reduces hydrogen-bonding capacity, which correlates with lower anticancer activity in SKNMC and HT-29 cell lines compared to urea-based derivatives .
- However, phenylurea derivatives showed broader antifungal activity against Candida spp. due to optimized steric interactions with fungal enzymes .
Pharmacological Activities
Physicochemical Properties
Table 3: Physicochemical Comparison
| Property | This compound | Guanidine Derivative (CAS: 71253-69-5) | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |
|---|---|---|---|
| Molecular Weight | 322.4 g/mol | 372.51 g/mol | 291.3 g/mol |
| LogP | ~3.98 | 3.98 | ~2.85 |
| Water Solubility | Low (due to aromatic groups) | Very low | Moderate |
| PSA (Polar Surface Area) | ~145 Ų | 145.36 Ų | ~120 Ų |
- Lipophilicity : The higher LogP of urea derivatives compared to acetamide analogues suggests better blood-brain barrier penetration, though this may increase metabolic instability .
- Synthetic Flexibility : The mercapto group in the target compound allows for diverse modifications, such as conjugation with quinazolines or epoxides, enhancing scaffold utility .
Biological Activity
1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-p-tolylurea is a compound belonging to the class of thiadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The mercapto group enhances its reactivity and potential for biological interaction.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound and its derivatives. The following table summarizes key findings from various studies regarding their cytotoxic effects against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 0.95 | Induces apoptosis |
| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea | MCF-7 | 0.28 | Cell cycle arrest |
| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea | HepG2 | 0.73 | Inhibition of VEGFR-2 |
The biological activity of thiadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression. For instance:
- VEGFR Inhibition : Certain derivatives have shown significant binding affinity to the vascular endothelial growth factor receptor (VEGFR), leading to reduced tumor angiogenesis .
- Apoptosis Induction : Flow cytometry analyses revealed that these compounds can induce apoptotic cell death in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
Case Studies
- Study on HeLa Cells : A study demonstrated that the compound exhibited an IC50 value of 0.95 µM against HeLa cells, significantly lower than that of standard chemotherapeutics like sorafenib (IC50 = 7.91 µM). The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .
- Cytotoxicity against MCF-7 Cells : Another investigation focused on breast cancer cells (MCF-7), where derivatives showed an IC50 value of 0.28 µM. The mechanism involved cell cycle arrest at the G1 phase and subsequent apoptosis .
Comparative Analysis
The following table compares the biological activities of selected thiadiazole derivatives:
| Derivative | Target Cell Line | IC50 (µM) | Notable Features |
|---|---|---|---|
| This compound | HeLa | 0.95 | High potency |
| 1-(5-benzylthio)-1,3,4-thiadiazol-2-yl) | MCF-7 | 0.28 | Induces G1 arrest |
| Other Thiadiazoles | Various | Varies widely | Diverse mechanisms |
Q & A
Q. How can AI-driven platforms accelerate the development of derivatives with improved pharmacokinetic profiles?
- Machine learning models (e.g., graph neural networks) trained on ADME datasets predict absorption, solubility, and toxicity. Automated synthesis robots (e.g., Chemspeed) enable rapid iteration of derivatives. Feedback loops between computational predictions and experimental validation refine model accuracy .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
